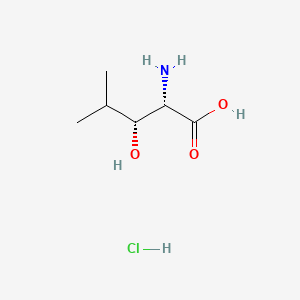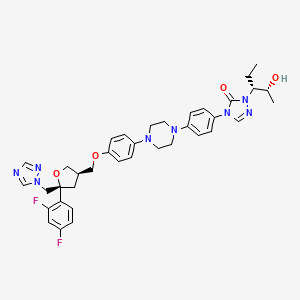
1H-Indole-1-ethanamine, 5-fluoro-
Vue d'ensemble
Description
Synthesis Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Molecular Structure Analysis
The molecular formula of “1H-Indole-1-ethanamine, 5-fluoro-” is C10H11FN2 . The molecular weight is 178.21 . The structure is available as a 2d Mol file or as a computed 3d SD file .Applications De Recherche Scientifique
Indole Synthesis and Classification
Indoles, including derivatives like 1H-Indole-1-ethanamine, 5-fluoro-, play a crucial role in organic chemistry due to their presence in various bioactive compounds. Synthesis methods for indoles have evolved, with new approaches being developed to expand their application in medicinal chemistry. These synthesis techniques are crucial for creating indole-based compounds with potential therapeutic applications. The classification of indole synthesis methods offers a structured framework to understand and innovate within this domain, highlighting the strategic approaches to constructing the indole nucleus and facilitating the exploration of new synthetic routes (Taber & Tirunahari, 2011).
Indole Derivatives: Medicinal and Biological Applications
The medicinal and biological significance of indole derivatives is well-documented. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. This diversity makes them valuable in drug development, providing a foundation for designing new therapeutic agents. The comprehensive exploration of indoles' chemistry and biology underscores their potential in addressing various health conditions and diseases (Ali, Dar, Pradhan, & Farooqui, 2013).
Umpolung Strategies for Indole Functionalization
Innovative umpolung strategies, which involve reversing the typical electronic demand of reactive sites on indoles, have opened new avenues for C2-functionalization of indole compounds. These methods allow for the creation of indole derivatives that were previously challenging to synthesize, expanding the utility of indoles in pharmaceutical chemistry. The development and application of umpolung strategies for indole functionalization demonstrate the ongoing advancements in synthesizing complex indole-based structures (Deka, Deb, & Baruah, 2020).
Fluorinated Indoles in Molecular Imaging and Drug Development
The incorporation of fluorine into indole derivatives has significant implications for their pharmacological properties. Fluorinated compounds, including indoles, are explored for their potential in cancer diagnosis and therapy, offering insights into their metabolic fate and therapeutic efficacy. The review of fluorophores' toxicity highlights the careful consideration required in developing fluorinated indole-based probes for molecular imaging, demonstrating the balance between beneficial properties and potential risks (Alford, Simpson, Duberman, Hill, Ogawa, Regino, Kobayashi, & Choyke, 2009).
Safety and Hazards
The safety data sheet for a similar compound, “1H-Indole-3-ethanamine, 5-fluoro-, hydrochloride (1:1)”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation and may cause respiratory irritation . Proper personal protective equipment should be used when handling this compound .
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 1H-Indole-1-ethanamine, 5-fluoro- are multiple receptors to which it binds with high affinity . The indole scaffold is found in many important synthetic drug molecules, making it a valuable treatment option .
Mode of Action
The compound interacts with its targets, leading to a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The mode of action varies depending on the nature of the substitutions in the indole sulfonamide moiety .
Biochemical Pathways
The affected biochemical pathways depend on the specific biological activity of the compound. For example, in its antiviral activity, the compound has been shown to have inhibitory activity against influenza A and Coxsackie B4 virus . The compound’s influence on these pathways leads to downstream effects that contribute to its overall biological activity.
Pharmacokinetics
The electrochemical properties of indole derivatives, including this compound, have been investigated . These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific biological activity. For instance, in its antiviral activity, the compound has been shown to inhibit the replication of certain viruses . Additionally, some derivatives of the compound have shown anti-inflammatory and analgesic activities .
Analyse Biochimique
Biochemical Properties
1H-Indole-1-ethanamine, 5-fluoro- is part of the indole family, which is known to bind with high affinity to multiple receptors, making it useful in developing new derivatives It interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Indole derivatives are known to have broad-spectrum biological activities, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
1H-Indole-1-ethanamine, 5-fluoro- is likely involved in metabolic pathways related to indole derivatives. Indole and its derivatives are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Propriétés
IUPAC Name |
2-(5-fluoroindol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2/c11-9-1-2-10-8(7-9)3-5-13(10)6-4-12/h1-3,5,7H,4,6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPNGPGBALZHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCN)C=C1F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


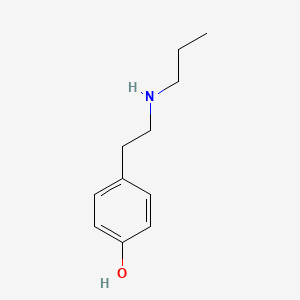
![2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3180376.png)
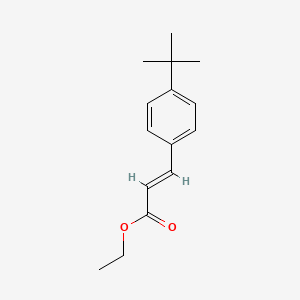
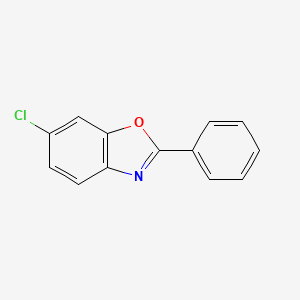
![2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-HYDROXYBUTANOIC ACID](/img/structure/B3180406.png)
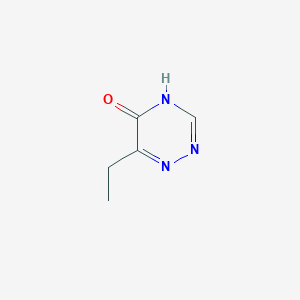
![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3180416.png)

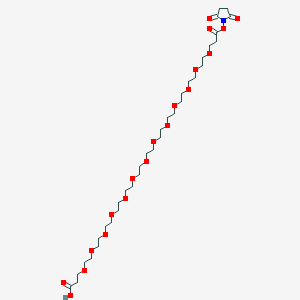
![2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B3180433.png)

